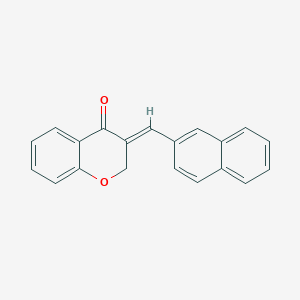

3-(Naphthalen-2-ylmethylene)chroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H14O2 |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

(3E)-3-(naphthalen-2-ylmethylidene)chromen-4-one |

InChI |

InChI=1S/C20H14O2/c21-20-17(13-22-19-8-4-3-7-18(19)20)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-12H,13H2/b17-12+ |

InChI Key |

CORKPNFXEOGKHT-SFQUDFHCSA-N |

Isomeric SMILES |

C1/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C4O1 |

Canonical SMILES |

C1C(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4O1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Naphthalen 2 Ylmethylene Chroman 4 One and Its Structural Analogues

Strategies for Chroman-4-one Ring Construction

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. researchgate.net These strategies often aim for efficiency, high yields, and the ability to introduce diverse substituents.

Base-Mediated Aldol (B89426) Condensation with Microwave Irradiation

A highly efficient one-step procedure for synthesizing chroman-4-one derivatives involves a base-mediated aldol condensation of 2'-hydroxyacetophenones with various aldehydes, followed by an intramolecular oxa-Michael addition. researchgate.netnih.gov The use of microwave (MW) irradiation significantly accelerates this reaction, reducing reaction times from hours to typically around one hour. nih.govnih.gov

In this method, an appropriate 2'-hydroxyacetophenone (B8834) is reacted with an aldehyde in the presence of a base, such as diisopropylamine (B44863) (DIPA), in an ethanol (B145695) solution. researchgate.net The mixture is heated using microwave irradiation to temperatures between 160–170 °C. researchgate.netnih.gov The reaction proceeds through a crossed aldol condensation to form a chalcone (B49325) intermediate, which then undergoes a rapid intramolecular cyclization to yield the chroman-4-one ring. The efficiency of the reaction is often dependent on the electronic nature of the substituents on the 2'-hydroxyacetophenone, with electron-deficient starting materials generally providing higher yields. researchgate.net

| 2'-Hydroxyacetophenone Derivative | Aldehyde | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2'-Hydroxyacetophenone | Hexanal | DIPA, EtOH, MW (160-170°C), 1h | Low to High (17-88%) | researchgate.net |

| 3'-Bromo-5'-chloro-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW (160-170°C), 1h | High | researchgate.net |

| 2'-Hydroxy-6'-methylacetophenone | Hexanal | DIPA, EtOH, MW (160-170°C), 1h | 17% | researchgate.net |

| 2'-Hydroxy-5'-methoxyacetophenone | Hexanal | DIPA, EtOH, MW (160-170°C), 1h | 17% | researchgate.net |

Intramolecular Condensation Reactions

Intramolecular condensation reactions provide a powerful route to the chroman-4-one core. A prominent modern example is the radical cascade cyclization of o-(allyloxy)arylaldehydes. nih.govorganic-chemistry.org This approach allows for the construction of the chroman-4-one ring while simultaneously introducing a substituent at the C-3 position.

The reaction is typically initiated by a radical species that adds to the aldehyde. This is followed by a 6-exo-trig cyclization onto the tethered allyl group, forming the heterocyclic ring and generating a new radical, which is subsequently quenched to afford the 3-substituted chroman-4-one product. organic-chemistry.org Metal-free conditions are often employed, using oxidants like potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) to generate the initial radical. organic-chemistry.org This methodology is valued for its high efficiency and tolerance of a broad range of functional groups. nih.gov

Another classical approach involves the intramolecular Friedel-Crafts acylation of 3-phenoxypropionic acids. This acid-catalyzed cyclization, often facilitated by polyphosphoric acid (PPA) or other strong acids, closes the pyranone ring to form the chroman-4-one structure.

Ortho-Directed Metalation Approaches

Ortho-directed metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings, which can be adapted for the synthesis of precursors to chroman-4-ones. This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which complexes with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium). This complexation facilitates the deprotonation of the proton at the ortho position, creating a highly reactive aryllithium intermediate.

For chroman-4-one synthesis, a common strategy involves using a protected phenol, such as a methoxymethyl (MOM) ether, as the DMG. The ortho-lithiated species is then reacted with an α,β-unsaturated aldehyde. The resulting allylic alcohol intermediate can be oxidized to an enone, which upon removal of the protecting group and subsequent acid-catalyzed cyclization, yields the chroman-4-one ring. This multi-step process offers precise control over substituent placement on the aromatic portion of the molecule.

Introduction of the Naphthalene-2-ylmethylene Moiety at C-3 or Related Positions

Once the chroman-4-one scaffold is obtained, the final key step is the introduction of the specific naphthalen-2-ylmethylene substituent at the third carbon of the pyranone ring.

Reactions Involving Aldehydes (e.g., Naphthalene-2-carbaldehyde) at the C-3 Position

The most direct and widely used method for introducing the C-3 substituent is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between a pre-formed chroman-4-one and an aromatic aldehyde. To synthesize 3-(naphthalen-2-ylmethylene)chroman-4-one, chroman-4-one is reacted with naphthalene-2-carbaldehyde.

The reaction is typically catalyzed by a base, such as piperidine, in a suitable solvent. The base abstracts an acidic α-proton from the C-3 position of the chroman-4-one, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of naphthalene-2-carbaldehyde. The resulting aldol adduct readily undergoes dehydration to form the thermodynamically stable α,β-unsaturated ketone, yielding the target (E)-3-(naphthalen-2-ylmethylene)chroman-4-one.

| Chromanone | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chroman-4-one | Benzaldehyde | Piperidine | (E)-3-Benzylidene-chroman-4-one | 85% | |

| 7-Methoxychroman-4-one | Various substituted benzaldehydes | Base-catalyzed aldol condensation | 3-Benzylidene-7-methoxychroman-4-one derivatives | N/A | |

| Chroman-4-one | Various substituted benzaldehydes | Piperidine | 3-Benzylidene-4-chromanone (B8775485) derivatives | 78-95% |

Multicomponent Reaction Strategies for Naphthalene-Chromanone Formation

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, represent a highly efficient approach to building molecular complexity. While a direct three-component synthesis of this compound is not widely reported, MCR strategies have been successfully employed to synthesize related chromanone structures, indicating the potential for this approach.

For instance, a facile one-pot, three-component reaction of 2-hydroxyacetophenones, aromatic aldehydes, and aniline, catalyzed by ethylenediamine (B42938) diacetate (EDDA), has been developed for the synthesis of flavanone (B1672756) derivatives (2-phenylchroman-4-ones). This demonstrates that the core chroman-4-one ring can be constructed efficiently from simple precursors in a convergent manner.

A plausible MCR strategy for the direct synthesis of 3-arylmethylenechroman-4-ones could involve a one-pot reaction between a 2-hydroxyacetophenone, an aromatic aldehyde (such as naphthalene-2-carbaldehyde), and a reagent that can provide the C-3 carbon and facilitate the condensation and cyclization cascade. Such strategies offer significant advantages in terms of step economy and reduced waste generation, making them an attractive area for future research in the synthesis of complex chromanones.

Diversification Strategies for Chroman-4-one Derivatives with Naphthalene (B1677914) Moieties

The functionalization of the chroman-4-one core is a key strategy for developing a library of derivatives with diverse properties. Modifications at the C-2, C-6, and C-8 positions of the chroman-4-one nucleus are particularly common, allowing for the introduction of a variety of substituents that can modulate the biological activity and physicochemical properties of the parent compound.

Substituent Introduction and Modification at C-2, C-6, and C-8 of the Chroman-4-one Core

The introduction of substituents at the C-2, C-6, and C-8 positions of the chroman-4-one core can be achieved through various synthetic approaches. For instance, the synthesis of 2-alkyl-substituted chroman-4-ones has been accomplished via a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones. This method offers a mild and efficient route to a diverse library of 2-substituted chroman-4-one derivatives. rsc.org

Substituents on the aromatic ring of the chroman-4-one, specifically at the C-6 and C-8 positions, are often incorporated by starting with appropriately substituted 2'-hydroxyacetophenones. These precursors can then be subjected to condensation reactions to form the chroman-4-one ring system with the desired substitution pattern already in place. For example, a variety of 6-substituted-4-oxo-4H-chromene-3-yl methyl N-substituted aminoacetates have been synthesized, highlighting the feasibility of introducing functionality at the C-6 position. nih.gov

The following table summarizes various substituents that have been introduced at the C-2, C-6, and C-8 positions of the chroman-4-one core in different synthetic schemes.

| Position | Substituent | Synthetic Method/Precursor |

|---|---|---|

| C-2 | Alkyl groups | Zinc-mediated cascade alkylation-dechlorination of 3-chlorochromones |

| C-6 | Methyl, Chloro, Bromo | Condensation of substituted 2'-hydroxyacetophenones |

| C-6 | Aminoacetate derivatives | Modification of 6-substituted 3-(hydroxymethyl)-4H-chromen-4-ones |

| C-8 | Bromo, Chloro | Condensation of substituted 2'-hydroxyacetophenones |

Stereoselective Synthesis Approaches for Chiral Chroman-4-one Derivatives

The development of stereoselective methods for the synthesis of chiral chroman-4-one derivatives is of great importance, as the stereochemistry of a molecule can significantly influence its biological activity. While specific examples for the stereoselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of related chroman-4-ones can be extrapolated.

One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, diastereoselective Michael additions to α,β-unsaturated precursors can establish the desired stereocenters. A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones with excellent diastereoselectivity, a strategy that could potentially be adapted for the synthesis of chiral chroman-4-ones. beilstein-journals.org

Furthermore, radical cascade cyclizations of prochiral precursors in the presence of a chiral catalyst or a chiral environment can also lead to the formation of enantioenriched chroman-4-one derivatives. While the primary focus of many reported radical cyclizations is on the formation of the heterocyclic ring, the incorporation of chiral ligands or catalysts could induce facial selectivity in the radical attack, leading to a predominance of one enantiomer.

Catalytic Systems and Reaction Conditions in Naphthalene-Chromanone Synthesis

The synthesis of this compound and its analogues often relies on condensation reactions, with the Claisen-Schmidt condensation being a prominent method. wikipedia.org This reaction involves the base- or acid-catalyzed condensation of a ketone (in this case, chroman-4-one) with an aldehyde (2-naphthaldehyde). The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the synthesis.

A variety of catalytic systems have been employed for the synthesis of 3-arylmethylenechroman-4-ones. These include both homogeneous and heterogeneous catalysts, operating under various reaction conditions. For example, the condensation of aromatic aldehydes with chroman-4-ones has been successfully carried out using Amberlyst-15, a solid acid catalyst, under microwave irradiation in solvent-free conditions. researchgate.netcore.ac.uk This method offers advantages such as high yields, short reaction times, and environmentally benign conditions.

Base-catalyzed condensations are also widely used. Sodium hydroxide (B78521) is a common and effective catalyst for Claisen-Schmidt reactions, often providing quantitative yields in the absence of a solvent. wikipedia.org The use of L-phenyl alanine-supported Fe3O4@SiO2 core/shell magnetic nanoparticles as a catalyst in a one-pot condensation reaction under ultrasonic irradiation represents a more modern and sustainable approach. tandfonline.com

The following table provides a summary of different catalytic systems and their corresponding reaction conditions used in the synthesis of 3-arylmethylenechroman-4-ones.

| Catalyst | Reaction Conditions | Key Features |

|---|---|---|

| Amberlyst-15 | Microwave irradiation, solvent-free | High yields, short reaction times, environmentally benign |

| Sodium Hydroxide (NaOH) | Solvent-free | Quantitative yields, simple procedure |

| L-phenyl alanine-supported Fe3O4@SiO2 MNPs | Ultrasonic irradiation | High surface area, reusable catalyst, efficient |

| Potassium Hydroxide (KOH) with TBAB | Aqueous medium, room temperature | Phase transfer catalysis, diastereoselective |

Advanced Structural Elucidation and Molecular Characterization of Naphthalene Substituted Chroman 4 Ones

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides deep insights into the molecule's conformation.

For a molecule with multiple aromatic and aliphatic protons like 3-(Naphthalen-2-ylmethylene)chroman-4-one, 2D NMR techniques are essential for definitive signal assignment. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be observed between the diastereotopic C-2 methylene (B1212753) protons and between the protons within the benzopyran and naphthalene (B1677914) aromatic rings, confirming their respective spin systems.

TOCSY (Total Correlation Spectroscopy): TOCSY would help in identifying all protons belonging to a specific spin system, which is particularly useful for differentiating the complex, overlapping signals of the seven naphthalene protons and the four protons on the chroman-one's benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of all protonated carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying quaternary carbons and establishing long-range (2-3 bond) correlations between protons and carbons. For this molecule, key HMBC correlations would link the exocyclic vinyl proton (=CH) to carbons in both the chroman-4-one ring (C-3 and C-4) and the naphthalene ring (C-2' and C-3'), unequivocally confirming the connectivity between the two major fragments. Correlations from the C-2 protons to C-3, C-4, and C-8a would further solidify the chroman-4-one structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information about the molecule's stereochemistry and preferred conformation. NOESY would be used to determine the geometry (E/Z isomerism) around the exocyclic double bond and to understand the spatial arrangement of the naphthalene ring relative to the chroman-4-one core.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from analogous 3-substituted chroman-4-ones and 2-substituted naphthalenes. mdpi.comnih.gov The carbonyl group at C-4 and the exocyclic double bond at C-3 significantly influence the electronic environment of the molecule.

The protons at the C-2 position are diastereotopic and are expected to appear as a singlet or a pair of doublets, depending on the conformational rigidity. The exocyclic vinyl proton is anticipated to be significantly downfield due to its conjugation with both the carbonyl group and the naphthalene aromatic system. Protons on the benzopyran ring (H-5 to H-8) and the naphthalene ring will appear in the aromatic region, with chemical shifts and coupling constants typical for their respective substitution patterns.

In the ¹³C NMR spectrum, the carbonyl carbon (C-4) is expected to be the most downfield signal, typically appearing around 190-195 ppm. The carbons of the exocyclic double bond (C-3 and =CH) and the aromatic carbons will resonate in the 110-160 ppm range. The aliphatic C-2 carbon will be the most upfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants

| Position | Atom | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Predicted δ (ppm) |

|---|---|---|---|---|

| ¹H NMR | ¹³C NMR | |||

| 2 | CH₂ | ~5.30 | s | ~70.0 |

| 3 | C | - | - | ~135.0 |

| 4 | C=O | - | - | ~192.0 |

| 4a | C | - | - | ~121.0 |

| 5 | CH | ~7.95 | dd, J ≈ 8.0, 1.6 | ~127.5 |

| 6 | CH | ~7.10 | t, J ≈ 7.5 | ~122.0 |

| 7 | CH | ~7.55 | ddd, J ≈ 8.4, 7.5, 1.6 | ~136.0 |

| 8 | CH | ~7.05 | d, J ≈ 8.4 | ~118.0 |

| 8a | C | - | - | ~161.5 |

| Vinyl | =CH | ~8.10 | s | ~140.0 |

| 1' | CH | ~7.90 | d, J ≈ 8.5 | ~128.0 |

| 2' | C | - | - | ~133.0 |

| 3' | CH | ~7.95 | s | ~128.5 |

| 4' | CH | ~7.60 | m | ~127.0 |

| 4a' | C | - | - | ~133.5 |

| 5' | CH | ~7.60 | m | ~127.8 |

| 6' | CH | ~7.90 | d, J ≈ 8.5 | ~129.0 |

| 7' | CH | ~7.50 | m | ~126.5 |

| 8' | CH | ~7.50 | m | ~126.8 |

| 8a' | C | - | - | ~132.5 |

The geometry around the exocyclic C3=CH bond can exist as either E or Z isomers. Due to significant steric hindrance between the naphthalene ring and the C-4 carbonyl group, the (E)-isomer is predicted to be the thermodynamically more stable and, therefore, the major isomer formed. This can be confirmed using NOESY, where a spatial correlation between the exocyclic vinyl proton and the H-1' proton of the naphthalene ring would be expected for the (E)-isomer.

The dihydropyran ring of the chroman-4-one scaffold typically adopts a non-planar conformation, such as a half-chair or sofa form, to relieve ring strain. The magnitude of the vicinal coupling constants between protons on C-2 and any potential proton on C-3 (if present) would provide information about the dihedral angles and thus the ring's conformation. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₂₀H₁₄O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 299.1067.

Tandem mass spectrometry (MS/MS) experiments are used to fragment the parent ion and elucidate its structure. The fragmentation of chroman-4-one derivatives is well-characterized and often proceeds via a retro-Diels-Alder (RDA) reaction. researchgate.netunideb.hu This pathway involves the cleavage of the dihydropyran ring, leading to characteristic fragment ions. Additional fragmentation would involve the stable naphthalen-2-ylmethylene moiety.

A plausible fragmentation pathway would include:

Initial RDA cleavage: Loss of a neutral ketene (B1206846) species from the chroman-4-one ring.

Formation of the Naphthylmethyl Cation: Cleavage of the bond between the chroman-4-one and the methylene bridge could lead to the formation of the highly stable naphthylmethyl cation (C₁₁H₉⁺, m/z 141.0704).

Subsequent losses: Further fragmentation of the initial products, such as the loss of carbon monoxide (CO) from carbonyl-containing fragments.

Table 2: Predicted HRMS Fragmentation Data for C₂₀H₁₄O₂

| Predicted m/z | Formula | Description |

|---|---|---|

| 299.1067 | [C₂₀H₁₅O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 179.0492 | [C₁₁H₇O₂]⁺ | Fragment from RDA cleavage of chroman-4-one ring |

| 141.0704 | [C₁₁H₉]⁺ | Naphthylmethyl cation |

| 121.0653 | [C₈H₉O]⁺ | Fragment from RDA cleavage |

| 115.0548 | [C₉H₇]⁺ | Fragment from loss of C₂H₂ from naphthylmethyl cation |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While a specific crystal structure for this compound is not available, its solid-state characteristics can be inferred from related structures. nih.govresearchgate.net The molecule is expected to be largely planar, although the dihydropyran ring will adopt a slight pucker. The dihedral angle between the mean planes of the chroman-4-one and naphthalene ring systems will be a key feature, dictated by the minimization of steric hindrance and the optimization of crystal packing forces.

The crystal packing is expected to be dominated by a combination of weak intermolecular forces.

π-π Stacking: The presence of two extensive aromatic systems (naphthalene and benzopyran) makes π-π stacking interactions a dominant feature in the crystal lattice. researchgate.net These interactions would likely occur in a parallel-displaced or offset fashion to minimize electrostatic repulsion, with typical centroid-to-centroid distances ranging from 3.5 to 3.9 Å. Stacking could occur between naphthalene-naphthalene, benzopyran-benzopyran, or naphthalene-benzopyran pairs of adjacent molecules.

C-H···O Hydrogen Bonding: The carbonyl oxygen at the C-4 position is a strong hydrogen bond acceptor. It is expected to form multiple weak C-H···O intermolecular hydrogen bonds with aromatic C-H donors from neighboring molecules, helping to stabilize the crystal packing in a three-dimensional network. nih.gov

C-H···π Interactions: Aromatic C-H protons or the aliphatic C-2 protons could act as donors in C-H···π interactions with the electron-rich faces of the naphthalene or benzopyran rings of adjacent molecules. scirp.org

Table 3: Predicted Intermolecular Interactions in the Solid State

| Interaction Type | Donor | Acceptor | Expected Distance/Geometry |

|---|---|---|---|

| π-π Stacking | Naphthalene/Benzopyran Ring | Naphthalene/Benzopyran Ring | Centroid-Centroid: 3.5 - 3.9 Å; Parallel-displaced |

| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (O-4) | H···O distance: 2.2 - 2.8 Å; C-H···O angle: >120° |

| C-H···π Interaction | Aromatic/Aliphatic C-H | π-face of Naphthalene/Benzopyran | H···π centroid distance: 2.5 - 3.0 Å |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular vibrations of this compound. The spectral features are characteristic of the chroman-4-one core, the naphthalene moiety, and the exocyclic double bond linking them.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the various functional groups present in the molecule. The most prominent feature would be the carbonyl (C=O) stretching vibration of the chroman-4-one ring, typically observed in the range of 1680-1660 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents. The exocyclic C=C double bond conjugated with the carbonyl group would likely show a stretching vibration around 1640-1620 cm⁻¹. Aromatic C-H stretching vibrations from both the naphthalene and chroman-4-one rings are anticipated in the region of 3100-3000 cm⁻¹. The C-O-C stretching of the ether linkage in the chroman ring would produce a strong, characteristic band between 1250 and 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The non-polar bonds, such as the C=C bonds of the aromatic rings and the exocyclic double bond, are expected to give rise to strong Raman signals. The symmetric breathing vibrations of the aromatic rings are particularly characteristic and would be observed in the fingerprint region. The naphthalene group has several characteristic Raman bands that could be used for identification. researchgate.netchemicalbook.com

Predicted Vibrational Frequencies: Based on data from related chroman-4-one derivatives and naphthalene, the following table summarizes the predicted key vibrational frequencies for this compound. researchgate.netresearchgate.netnih.govnih.gov

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680-1660 (Strong) | 1680-1660 (Weak) |

| Alkene (C=C) | Stretching | 1640-1620 (Medium) | 1640-1620 (Strong) |

| Aromatic C-H | Stretching | 3100-3000 (Medium) | 3100-3000 (Strong) |

| Aromatic C=C | Ring Stretching | 1600-1450 (Multiple bands) | 1600-1450 (Multiple bands) |

| Ether (C-O-C) | Asymmetric Stretching | 1250-1200 (Strong) | Weak or inactive |

| Ether (C-O-C) | Symmetric Stretching | 1100-1050 (Medium) | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-675 (Strong) | Weak |

Application of Hyperspectral Imaging and Spatially Resolving Optics for Chemical Mapping

Hyperspectral imaging combines spectroscopy and imaging to provide spatial and spectral information about a sample. This technique could be invaluable for the analysis of this compound in various contexts, such as in formulated products or biological tissues.

By acquiring a full spectrum at each pixel of an image, one can create a chemical map of the sample, visualizing the distribution of the compound. For instance, in a pharmaceutical tablet, hyperspectral Raman imaging could be used to assess the uniformity of the distribution of this compound alongside other excipients. nih.gov This non-destructive technique would allow for the identification of potential agglomerates or areas of low concentration, which could impact the product's performance.

In a biological context, if the compound is used as a fluorescent probe, hyperspectral fluorescence imaging could map its localization within cells or tissues. The characteristic spectral signature of the naphthalene moiety could be exploited for this purpose. The spatial resolution of these techniques would depend on the instrumentation but can reach the sub-micrometer level, providing detailed chemical images.

Surface Sensitive Techniques (e.g., SIMS, AFM) for Molecular Characterization of Thin Films or Interfaces

The behavior of this compound at surfaces and interfaces is critical for applications in materials science and electronics. Surface-sensitive techniques provide detailed information about the topography, morphology, and chemical composition of the outermost layers of a material.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can image the surface of a material with atomic or molecular resolution. For this compound, AFM could be used to study the morphology of thin films deposited on a substrate. It could reveal information about the growth of molecular layers, the formation of crystalline domains, and the presence of defects. By analyzing the height and phase images, one could gain insights into the packing and orientation of the molecules on the surface.

Secondary Ion Mass Spectrometry (SIMS): SIMS is a technique used to analyze the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. Time-of-Flight SIMS (ToF-SIMS) would be particularly useful for the characterization of this compound thin films. It could provide detailed molecular information from the outermost monolayers, confirming the presence of the compound and identifying any potential surface contamination or degradation products. Depth profiling with SIMS could also be used to determine the thickness and composition of multilayered structures containing this molecule.

Hirshfeld surface analysis, a theoretical approach, can complement these experimental techniques by providing insights into the intermolecular interactions that govern the packing of molecules in a crystal, which is crucial for understanding the formation of thin films. nih.govnih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies of Naphthalene Chroman 4 One Systems

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometries, and Vibrational Spectra

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine molecular geometries, electronic properties, and vibrational frequencies. By optimizing the geometry of a molecule, DFT calculations can predict its most stable three-dimensional conformation.

In a theoretical analysis of a closely related compound, 3,3'-(naphthalen-2-ylmethylene) bis (4-hydroxy-2H-chromen-2-one), DFT calculations were performed using the B3LYP functional with a 6-311(d) basis set to optimize the molecule's ground state geometry in the gas phase. researchgate.net Such calculations are fundamental for understanding the molecule's intrinsic properties before considering environmental effects like solvents or interactions with other molecules. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles, which are crucial for subsequent analyses of the molecule's reactivity and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Conversely, a larger energy gap implies greater stability and less reactivity. aip.org For the related 3,3'-(naphthalen-2-ylmethylene) bis (4-hydroxy-2H-chromen-2-one) derivative, the HOMO-LUMO energy gap was calculated in a polar solvent (octanol) to be 2.96 eV. researchgate.netaip.org This relatively large gap suggests that the molecule possesses good stability and significant chemical hardness. aip.org Theoretical parameters derived from the energy gap, such as electronegativity, chemical potential, and electrophilicity, further characterize the molecule's reactive nature. researchgate.net

| Parameter | Description | Implication of Value |

| HOMO | Highest Occupied Molecular Orbital; region of high electron density, acts as an electron donor. | The energy level indicates the ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density, acts as an electron acceptor. | The energy level indicates the ability to accept electrons. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A large gap suggests high stability and low reactivity; a small gap suggests high reactivity. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP surface is colored based on the electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential. wolfram.com

In the analysis of the related biscoumarin derivative, MEP studies were conducted to identify the nucleophilic and electrophilic groups. aip.org The results showed that the most electronegative sites, and therefore the primary locations for electrophilic attack, were concentrated around the oxygen atoms. researchgate.net Conversely, regions with positive potential, indicating electrophilic sites susceptible to nucleophilic attack, were located on the substituent hydrogen atoms. researchgate.net These maps provide a clear, visual guide to the molecule's reactivity and how it is likely to interact with other molecules, including biological macromolecules. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density, an observable quantum mechanical property. amercrystalassn.orgwikipedia.org This theory partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de

The key features of a QTAIM analysis are the critical points in the electron density, where the gradient is zero. A bond path, a line of maximum electron density linking two adjacent nuclei, is associated with a bond critical point (BCP). The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density (∇²ρ), provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bond). amercrystalassn.orgwiley-vch.de QTAIM allows for the calculation of specific properties on a per-atom basis, recovering the concept of functional groups with characteristic and transferable properties. wikipedia.org This approach offers an unambiguous way to analyze chemical bonding and structure, moving beyond classical models to a framework grounded in quantum mechanics. amercrystalassn.org

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). impactfactor.org It is a cornerstone of modern drug design, helping to elucidate drug-receptor interactions and predict the binding affinity of a potential drug molecule. impactfactor.org Following docking, molecular dynamics (MD) simulations can be used to study the stability and conformational changes of the ligand-receptor complex over time.

Docking algorithms explore the conformational space of the ligand within the active site of the target protein, generating numerous possible binding poses. These poses are then evaluated using a scoring function, which estimates the binding affinity. The docking score, typically expressed in a negative value, indicates the strength of the interaction, with a more negative value suggesting a stronger binding affinity. impactfactor.org

This process identifies the most likely binding mode and highlights key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the complex. For chromone (B188151) derivatives, docking studies have been used to investigate their binding affinity within the active sites of enzymes like CDK4, revealing how hydrogen bonding and hydrophobic interactions contribute to their cytotoxic activity. nih.gov The results of these simulations are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

While docking scores provide a rapid assessment of binding affinity, more accurate estimations of binding free energy can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). nih.gov34.237.233 These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov

The MM-PBSA method calculates the binding free energy (ΔGbind) by summing the changes in the gas-phase molecular mechanics energy (ΔEMM), the solvation free energy (ΔGsolv), and the conformational entropy upon binding (-TΔS). nih.govidrblab.org

The calculation is broken down as follows:

ΔEMM : Includes van der Waals (ΔEvdW) and electrostatic (ΔEelec) interaction energies.

ΔGsolv : Comprises the polar solvation energy (ΔGPB/GB), calculated using the Poisson-Boltzmann or Generalized Born model, and the non-polar solvation energy (ΔGnp), typically estimated from the solvent-accessible surface area (SASA). idrblab.org

| Energy Component | Description | Contribution to Binding |

| ΔEvdW (van der Waals) | Energy from weak, short-range attractions between non-bonded atoms. | Typically favorable (negative). |

| ΔEelec (Electrostatic) | Energy from the interaction of charged or polar groups. | Can be favorable or unfavorable. |

| ΔGPB/GB (Polar Solvation) | Energy penalty for desolvating polar groups upon binding. | Typically unfavorable (positive). |

| ΔGnp (Non-polar Solvation) | Favorable energy from burying hydrophobic surfaces away from the solvent. | Typically favorable (negative). |

| -TΔS (Conformational Entropy) | Change in conformational freedom of the ligand and protein upon binding. | Typically unfavorable (positive ΔS, negative -TΔS). |

| ΔGbind (Total Binding Free Energy) | The sum of all components, indicating the overall binding affinity. | A more negative value indicates stronger binding. |

These calculations, often performed on snapshots from an MD simulation, provide a more detailed and accurate picture of the thermodynamics of ligand-receptor binding than docking scores alone. idrblab.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. For naphthalene-chroman-4-one systems and related 3-benzylidene chroman-4-one analogs, these approaches are instrumental in identifying key molecular features that govern their therapeutic effects, such as anticancer, antifungal, and antioxidant activities. researchgate.net

QSAR studies on chroman-4-one derivatives typically involve the calculation of various molecular descriptors that quantify physicochemical, electronic, and topological properties of the molecules. These descriptors are then used to build mathematical models that can predict the activity of new, unsynthesized compounds. Studies have shown that the nature and position of substituents on both the chroman-4-one core and the appended benzylidene or naphthalene (B1677914) ring significantly influence the biological response. mdpi.comnih.gov

For instance, in a study evaluating the antifungal, antioxidant, and anticancer activities of novel 3-benzylidene chroman-4-one analogs, computational docking and structure-activity relationship analyses revealed that the presence of methoxy (B1213986) and ethoxy groups was critical for potent activity. researchgate.net Compounds possessing these substituents exhibited strong inhibitory effects against various fungal strains and displayed excellent binding efficacy to target proteins like vanin-1 and estrogen receptors in computational models. researchgate.net Conversely, analogs lacking these specific functional groups showed diminished or no activity. researchgate.net

Molecular modeling of homoisoflavonoids derived from chroman-4-one has also highlighted key structural determinants for antimicrobial activity. These studies suggest that the presence of methoxy groups at the meta position of the B-ring enhances bioactivity, while the addition of larger alkyl or aryl chains at the 7-position hydroxyl group tends to reduce it. mdpi.comnih.gov Such insights are crucial for guiding the rational design of more potent derivatives.

The table below summarizes key molecular descriptors and structural features that have been identified in studies of chroman-4-one derivatives and their impact on biological activity.

| Descriptor/Structural Feature | Impact on Biological Activity | Predicted Target Interaction | Reference |

| Methoxy/Ethoxy Groups | Enhancement of antifungal and anticancer activity | Improved binding to target proteins (e.g., vanin-1, estrogen receptors) | researchgate.net |

| Meta-substituted Methoxy Group (Ring B) | Increased antimicrobial (antifungal) potency | Enhanced interaction with fungal proteins like HOG1 kinase and FBA1 | mdpi.comnih.gov |

| Alkyl/Aryl Substitution at 7-OH | Reduction in antimicrobial activity | Potential steric hindrance or altered electronic properties | mdpi.com |

| 3-Benzylidene Moiety | Confers significant bioactivity compared to the unsubstituted chroman-4-one precursor | Acts as a key pharmacophore for interaction with biological targets | mdpi.com |

These cheminformatic approaches, by establishing a clear link between molecular structure and biological function, accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Conformational Analysis and Peptidomimetic Design using Chroman-4-one Scaffolds

Conformational Analysis

The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. Computational conformational analysis of 3-substituted chroman-4-ones, including derivatives like 3-(naphthalen-2-ylmethylene)chroman-4-one, reveals important structural characteristics. The core chroman-4-one ring system is not planar and typically adopts a stable, low-energy conformation.

The table below provides hypothetical, yet representative, conformational data for a stable half-chair conformation of a 3-substituted chroman-4-one scaffold, illustrating key geometric parameters.

| Parameter | Description | Typical Value |

| Dihedral Angle (C2-C3-C4-C4a) | Defines the pucker of the heterocyclic ring | ~ -20° to -40° |

| Dihedral Angle (O1-C2-C3-C(substituent)) | Orientation of the C3 substituent relative to the ring | Variable (E/Z isomerism dependent) |

| C4=O Bond Length | Carbonyl bond distance | ~ 1.22 Å |

| O1-C2 Bond Length | Ether bond distance within the ring | ~ 1.37 Å |

Peptidomimetic Design

Peptides are crucial signaling molecules but often make poor drugs due to their conformational flexibility and susceptibility to enzymatic degradation. gu.se Peptidomimetics are non-peptide molecules designed to mimic the structure and function of natural peptides, offering improved stability and bioavailability.

The chroman-4-one framework has emerged as a valuable scaffold for the development of peptidomimetics. gu.se Its rigid heterocyclic structure provides a stable platform onto which amino acid side chains can be attached at specific positions (e.g., 2-, 3-, and 6-positions). gu.se This allows the chroman-4-one core to mimic the secondary structures of peptides, such as β-turns, which are often involved in molecular recognition events. gu.se By presenting the necessary side chains in a spatially defined orientation, these scaffolds can replicate the binding interactions of a native peptide with its receptor. nih.gov

The development of chroman-4-one-based mimetics of the peptide hormone somatostatin has demonstrated the utility of this approach, resulting in compounds with agonistic properties at somatostatin receptors. gu.se The versatility of the chroman-4-one scaffold allows for systematic modifications, enabling chemists to fine-tune the orientation of substituents to optimize binding affinity and biological activity, making it an attractive starting point in medicinal chemistry for transforming peptide leads into more drug-like molecules. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Naphthalene-Chromanone Hybrid Scaffolds for Enhanced Biological Activities

The strategic design of next-generation scaffolds focuses on the principle of molecular hybridization, which combines two or more pharmacophores to create a single molecule with potentially improved affinity, better efficacy, and a more desirable pharmacokinetic profile. nih.gov The fusion of naphthalene (B1677914) with the chroman-4-one core is a prime example of this approach, aiming to develop multitarget-directed ligands (MTDLs) for complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org

Several synthetic strategies have been developed to create diverse libraries of these hybrid compounds. Modern synthetic methods emphasize efficiency and functional group tolerance. rsc.orgdntb.gov.ua Key approaches include:

Cascade Radical Cyclization: This method allows for the efficient construction of the chroman-4-one skeleton. researchgate.netdntb.gov.ua

Tandem Reactions: Novel naphthalene-heterocycle hybrids can be synthesized through tandem reactions of precursors like 3-formylchromone with various nucleophilic reagents. nih.gov

Visible-Light-Driven Photoredox Catalysis: This mild and efficient protocol enables the synthesis of 3-(arylmethyl)chroman-4-ones, which are structurally related to the target compound. dntb.gov.ua

These synthetic advancements allow for systematic structural modifications to optimize biological activity. For instance, substitutions on both the naphthalene and chroman-one rings can be fine-tuned to enhance interactions with specific biological targets. nih.gov Research has shown that such hybrids exhibit potent antitumor, anti-inflammatory, and antituberculosis activities. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Molecular Hybridization | Combining naphthalene and chroman-4-one pharmacophores into a single molecule. | Creation of multitarget-directed ligands (MTDLs), potentially leading to improved efficacy and reduced drug-drug interactions. | nih.gov |

| Cascade Radical Annulation | Metal-free generation of radicals that undergo cyclization with 2-(allyloxy)arylaldehydes to form the chroman-4-one scaffold. | High functional group tolerance and broad substrate scope under metal-free conditions. | dntb.gov.ua |

| Tandem Reactions | Multi-step reactions where subsequent transformations occur in a single pot, often starting from a functionalized chromone (B188151). | Efficient synthesis of complex naphthalene hybrids with diverse heterocyclic scaffolds. | nih.gov |

Advanced Computational Approaches for Targeted Compound Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of novel inhibitors. researchgate.netnumberanalytics.com For naphthalene-chromanone hybrids, a multi-modal computational approach is employed to predict and analyze their interactions with biological targets.

Key computational techniques include:

Molecular Docking: This method predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. researchgate.netrsc.org It is used to screen virtual libraries of chroman-4-one derivatives and to understand the intricate binding interactions that drive their biological activity. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and temporal stability of the protein-ligand complex. researchgate.netnumberanalytics.com This technique helps to validate docking poses and analyze conformational changes in the protein upon ligand binding. numberanalytics.comrsc.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a correlation between the three-dimensional properties of molecules and their biological activity. researchgate.netnih.gov These models generate contour maps that guide the strategic placement of substituents to enhance potency. researchgate.net

MM/PBSA and MM/GBSA Calculations: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) methods are used to calculate the binding free energies, offering a deeper understanding of the binding affinity between the compound and its target. researchgate.netnumberanalytics.com

These computational studies provide valuable information for the rational design and optimization of potent and selective inhibitors based on the chroman-4-one scaffold. researchgate.netresearchgate.net

| Computational Technique | Purpose in Drug Design | Application to Chroman-4-one Scaffolds | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding modes and affinities of ligands to a protein's active site. | Investigates interactions with targets like MAO-B, cholinesterases, and kinases. | researchgate.netrsc.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Analyzes the stability and dynamic behavior of the protein-ligand complex over time. | Assesses the temporal stability of chromanone derivatives within the binding pocket of their target enzymes. | researchgate.netnumberanalytics.com |

| 3D-QSAR (CoMFA/CoMSIA) | Develops predictive models relating the 3D structural features of compounds to their biological activity. | Identifies key steric, electrostatic, and hydrophobic features required for potent agonist or antagonist activity. | researchgate.netnih.govresearchgate.net |

| MM/PBSA Calculations | Estimates the binding free energy of the protein-ligand complex. | Provides a deeper understanding of the binding affinity for MAO-B inhibitors and other derivatives. | researchgate.net |

Exploration of Novel Biological Targets and Mechanisms of Action for Chroman-4-one Derivatives

The chroman-4-one scaffold is considered a "privileged structure" because it is capable of binding to a wide range of biological targets, making it a valuable starting point for drug design. researchgate.netnih.gov Research is actively exploring new therapeutic applications by identifying and validating novel targets for these derivatives.

Some of the key biological targets under investigation include:

Kinases: Various kinases, such as Protein Kinase CK2 and those in the PI3K/Akt/mTOR pathway, are critical in cancer cell proliferation and survival. researchgate.netnih.gov Chromone derivatives have been designed as potent kinase inhibitors for anticancer therapy. researchgate.netnih.gov

Monoamine Oxidase (MAO): MAO-B is a significant enzyme in the metabolism of neurotransmitters, and its dysregulation is linked to neurodegenerative conditions like Parkinson's and Alzheimer's disease. researchgate.net The chromanone scaffold is being used to develop new MAO-B inhibitors. researchgate.netacs.org

Pteridine Reductase 1 (PTR1): This enzyme is a validated drug target in parasites like Trypanosoma brucei and Leishmania. Chroman-4-one derivatives have been identified as promising PTR1 inhibitors for the development of new antiparasitic agents. nih.gov

Sirtuins: These enzymes are involved in important cellular processes, including aging. Functionalized chroman-4-one derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2). acs.orggu.se

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in Alzheimer's disease therapy. Spiro-chromanone hybrids have shown potent inhibitory activity against these enzymes. rsc.org

The exploration of these and other targets opens avenues for developing chroman-4-one-based therapies for a broad spectrum of diseases, from parasitic infections to cancer and neurodegeneration. nih.govresearchgate.netnih.gov

| Biological Target | Associated Disease/Process | Therapeutic Potential of Chroman-4-one Derivatives | Reference |

|---|---|---|---|

| Protein Kinases (e.g., CK2, PI3K/Akt) | Cancer | Inhibition of cancer cell proliferation and survival pathways. | researchgate.netnih.gov |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | Potential therapeutics for conditions linked to neurotransmitter dysregulation. | researchgate.netacs.org |

| Pteridine Reductase 1 (PTR1) | Parasitic Infections (e.g., Leishmaniasis) | Development of novel antiparasitic agents. | nih.gov |

| Sirtuin 2 (SIRT2) | Aging, Neurodegeneration | Selective inhibition for therapeutic intervention in age-related diseases. | acs.orggu.se |

| Cholinesterases (AChE/BChE) | Alzheimer's Disease | Inhibition to improve cognitive function. | rsc.orgacs.org |

Development of Advanced Characterization Techniques for Complex Biological Interactions and Molecular Recognition

A precise understanding of how a ligand interacts with its biological target is fundamental to drug development. bioscipublisher.com A suite of advanced biophysical and analytical techniques is employed to characterize these complex molecular interactions in detail, providing critical data on binding affinity, kinetics, thermodynamics, and structure. bioscipublisher.comjove.com

Advanced techniques for studying protein-ligand interactions include:

X-ray Crystallography: This technique provides high-resolution, three-dimensional structures of protein-ligand complexes at the atomic level. iaanalysis.comresearchgate.net It is essential for structure-based drug design, allowing for the precise visualization of binding modes and key interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, providing insights into the structure, dynamics, and binding kinetics of the complex. bioscipublisher.comiaanalysis.comnumberanalytics.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and stoichiometry. numberanalytics.comnumberanalytics.comgatorbio.com

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors biomolecular interactions in real-time. bioscipublisher.comnumberanalytics.comgatorbio.com It yields valuable kinetic data, including association (kon) and dissociation (koff) rates. numberanalytics.com

Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a temperature gradient, which changes upon ligand binding. iaanalysis.comnumberanalytics.com This sensitive technique can determine binding affinities using low sample volumes. iaanalysis.comnumberanalytics.com

The integration of these methods provides a comprehensive picture of molecular recognition, guiding the rational optimization of lead compounds like 3-(naphthalen-2-ylmethylene)chroman-4-one. bioscipublisher.comjelsciences.com

| Technique | Principle | Key Parameters Measured | Reference |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a crystalline protein-ligand complex. | Atomic 3D structure, binding mode, specific interactions. | nih.goviaanalysis.comresearchgate.net |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). | numberanalytics.comnumberanalytics.comgatorbio.com |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Association rate (kon), dissociation rate (koff), binding affinity (Kd). | bioscipublisher.comnumberanalytics.comgatorbio.com |

| Microscale Thermophoresis (MST) | Measures changes in molecular movement along a temperature gradient upon binding. | Binding affinity (Kd). | iaanalysis.comnumberanalytics.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural changes, dynamics, binding site mapping. | bioscipublisher.comiaanalysis.comnumberanalytics.com |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-(Naphthalen-2-ylmethylene)chroman-4-one derivatives?

- Answer : The synthesis often involves Michael addition or condensation reactions. For example, 4-chromanones can be synthesized via a two-step Michael addition using substituted chalcones and diketones under basic conditions . Propargyl bromide has also been employed to introduce alkyne groups to naphthol derivatives, forming intermediates for further functionalization . Structural diversification typically occurs at the chroman-4-one core (e.g., substitutions at positions 2, 3, or 4) to enhance bioactivity .

Q. How are spectroscopic techniques applied to characterize this compound derivatives?

- Answer : FTIR and NMR (¹H/¹³C) are critical for confirming functional groups and regiochemistry. For example, FTIR identifies carbonyl stretching (~1650 cm⁻¹) of the chroman-4-one core, while NMR distinguishes substituents on the naphthalene ring . High-resolution mass spectrometry (HRMS) validates molecular formulae, and X-ray crystallography resolves absolute configurations, as demonstrated in studies of analogous compounds .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in crystallographic data for this compound derivatives?

- Answer : Density Functional Theory (DFT) optimizes molecular geometries and compares them with experimental X-ray data to validate bond lengths/angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking), while energy frameworks model crystal packing stability. For example, CrystalExplorer software identified dominant dispersion forces in 3-benzylchroman-4-one analogues . SHELXL refinement is recommended for high-resolution data to minimize residual factors .

Q. What experimental strategies optimize the bioactivity of this compound derivatives?

- Answer : Structure-activity relationship (SAR) studies guide functionalization. For instance, introducing electron-withdrawing groups (e.g., -F, -NO₂) at position 6 enhances antioxidant activity, as seen in 3-benzylchroman-4-ones . Anti-proliferative effects are tested via MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ values <1 μM achieved by 6-fluoro-3-(pyridin-3-yl)chroman-4-one derivatives .

Q. How do solvent and reaction conditions influence the stability of this compound during synthesis?

- Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates in propargylation reactions, while acidic conditions prevent unwanted reduction of the chroman-4-one core . Temperature control (<60°C) is critical to avoid side reactions like retro-Michael decomposition. Stability under reducing conditions (e.g., NaBH₄) requires inert atmospheres to prevent over-reduction to chromanols .

Data Analysis and Validation

Q. How are conformational dynamics of this compound analyzed in solution vs. solid state?

- Answer : Solution-phase dynamics are probed via NOESY NMR to identify spatial proximities between substituents. In the solid state, Cremer-Pople puckering coordinates quantify ring non-planarity, with amplitude (θ) and phase (φ) parameters calculated from crystallographic data. For example, θ > 20° indicates significant puckering in five-membered heterocycles .

Q. What statistical methods address batch-to-batch variability in biological assays for chroman-4-one derivatives?

- Answer : ANOVA and Tukey’s post-hoc tests compare IC₅₀ values across replicates. Principal Component Analysis (PCA) reduces dimensionality in high-throughput screening data, while QSAR models (e.g., PLS regression) correlate substituent descriptors (e.g., Hammett σ) with activity .

Tables

| Key Synthetic Routes | References |

|---|---|

| Michael addition for 4-chromanones | |

| Propargyl bromide-mediated alkylation | |

| Gold(I)-catalyzed cyclization |

| Bioactivity Optimization | IC₅₀ (μM) |

|---|---|

| 6-Fluoro-3-(pyridin-3-yl) derivative | 0.8 |

| 6-Methoxy analogue | 2.5 |

| Parent chroman-4-one | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.